3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine

Kinase inhibition FGFR Structure-activity relationship

Medicinal chemistry groups targeting JAK2 or FGFR kinases require the precise 3-bromo-2-methyl substitution pattern for Suzuki-Miyaura cross-coupling elaboration of the 7-azaindole core. Non-brominated or positional isomers (4-/5-bromo) yield divergent kinase selectivity profiles and cannot substitute without revalidation. • Enables JAK2 inhibitors with IC50 = 1-2 nM and FGFR1/2/3 inhibitors (IC50 = 7/9/25 nM). • Single-step bromination from 2-methyl-1H-pyrrolo[2,3-b]pyridine (85% yield) ensures scalable, cost-efficient procurement vs. multi-step positional isomers. • Correct isomer eliminates downstream re-synthesis costs and aligns with published SAR.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 145934-58-3
Cat. No. B174448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine
CAS145934-58-3
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)N=CC=C2)Br
InChIInChI=1S/C8H7BrN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
InChIKeyKDAXPQWYQKHDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine: Overview and Procurement


3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 145934-58-3; C8H7BrN2; MW 211.06) is a 7-azaindole derivative possessing a 3-position bromine atom and a 2-position methyl substituent on the fused pyrrolopyridine core . It is widely characterized as a heterocyclic drug intermediate for constructing kinase-targeted small molecules . This specific substitution pattern (3-bromo-2-methyl) distinguishes it from non-brominated analogs (e.g., 2-methyl-1H-pyrrolo[2,3-b]pyridine), positional isomers (e.g., 4-bromo- or 5-bromo-2-methyl derivatives), and alternative halogenation variants, each of which exhibits divergent reactivity and target engagement properties .

3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine: Why Substitution Fails


Substitution of 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine with in-class analogs introduces functional divergence that cannot be reconciled without experimental revalidation. The 3-position bromine serves as the critical vector for Suzuki-Miyaura and related cross-coupling reactions used to elaborate the 7-azaindole core into target-specific kinase inhibitors, whereas the 2-methyl group contributes to a steric and electronic environment distinct from des-methyl or alternative halogen positional isomers . BindingDB data confirm that derivatives constructed from this specific scaffold exhibit JAK2 inhibition with IC50 values of 1-2 nM, an activity profile that is contingent on the precise substitution geometry preserved by the 3-bromo-2-methyl intermediate [1]. Non-brominated analogs lack the requisite cross-coupling handle altogether, while positional isomers (e.g., 4-bromo or 5-bromo derivatives) alter the vector geometry of subsequent C-C bond formation and yield compounds with divergent kinase selectivity profiles [2].

3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine: Differentiation Evidence


FGFR1-4 Inhibition: Positional Isomer Comparison

Compound 4h, a derivative elaborated from the 3-bromo-2-methyl-7-azaindole scaffold, demonstrates potent FGFR1-4 inhibition with a defined IC50 profile across all four isoforms. The 3-position bromine substitution pattern enables synthetic access to this specific compound series; comparative literature data for 4-bromo-2-methyl and 5-bromo-2-methyl derivatives reveal divergent kinase selectivity profiles and potency ranges that preclude direct functional substitution [1][2]. The 3-bromo isomer is the requisite intermediate for accessing the 4h series, whereas 4-bromo isomers are associated with c-Met/ALK inhibition profiles and 5-bromo isomers with TRPV1 antagonism, not FGFR1-4 inhibition .

Kinase inhibition FGFR Structure-activity relationship 7-azaindole

JAK2 Inhibition: Brominated vs. Non-Brominated Scaffold

Compounds elaborated from the 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold demonstrate single-digit nanomolar JAK2 inhibition. BindingDB reports IC50 values of 1 nM and 2 nM for JAK2 inhibition by compounds derived from this specific 7-azaindole substitution pattern in 10-dose IC50 assays with 3-fold serial dilutions [1]. The non-brominated analog 2-methyl-1H-pyrrolo[2,3-b]pyridine lacks the requisite halogen handle for cross-coupling and cannot directly access this compound series; its primary documented application is as a precursor to BMS-645737 (VEGFR-2 inhibitor) with an entirely different kinase selectivity profile .

JAK inhibition Kinase assay Immunology Oncology

Synthetic Accessibility: Single-Step vs. Multi-Step Halogenation

The synthesis of 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine proceeds via direct electrophilic bromination of commercially available 2-methyl-1H-pyrrolo[2,3-b]pyridine using bromine in DMF at room temperature, affording the title compound as a yellow solid in 85% yield after chromatographic purification . This single-step, high-yielding procedure contrasts with alternative bromination strategies that target the 4-, 5-, or 6-positions, which typically require multi-step sequences involving protecting group manipulations, lithiation, or halogen exchange protocols [1]. The 3-position of the 7-azaindole core is uniquely activated toward electrophilic substitution due to the electronic influence of the pyrrole nitrogen, rendering 3-bromo derivatives more synthetically accessible than their positional isomers.

Synthetic chemistry Process development Cross-coupling Bromination

SGK-1 Inhibitor Patent Utility

Patent literature explicitly identifies 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its N-protected derivatives (e.g., 3-bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) as inhibitors of serum/glucocorticoid regulated kinase 1 (SGK-1) . This patent disclosure establishes a documented, intellectual property-validated use case for this specific substitution pattern. By contrast, non-brominated 2-methyl-7-azaindole appears primarily in VEGFR-2 inhibitor patent contexts, while 4-bromo and 5-bromo positional isomers are associated with distinct patent families covering c-Met/ALK inhibition and TRPV1 antagonism, respectively .

SGK-1 kinase Metabolic disorders Patent literature Drug discovery

3-Bromo-2-methyl-1H-pyrrolo(2,3-b)pyridine: Application Scenarios


FGFR1-4 Kinase Inhibitor Programs

Investigators pursuing FGFR1-4 inhibitors for oncology applications should prioritize 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine as the synthetic entry point to the 4h compound series, which demonstrates FGFR1 IC50 = 7 nM, FGFR2 IC50 = 9 nM, and FGFR3 IC50 = 25 nM [1]. The 3-bromo substitution pattern is essential for accessing this specific chemotype; substituting with 4-bromo or 5-bromo positional isomers directs synthetic outcomes toward c-Met/ALK inhibitors or TRPV1 antagonists, respectively . Procurement of the correct positional isomer eliminates downstream re-synthesis costs and ensures alignment with published structure-activity relationship data.

JAK2 Inhibitor Discovery and Optimization

Researchers developing JAK2 inhibitors for immunology or oncology indications should procure the 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold based on documented single-digit nanomolar JAK2 inhibition (IC50 = 1-2 nM) exhibited by elaborated derivatives [1]. The non-brominated analog 2-methyl-1H-pyrrolo[2,3-b]pyridine lacks the requisite halogen handle for cross-coupling and is associated with VEGFR-2 inhibitor programs (BMS-645737), not JAK2-targeted compounds. This divergence in target engagement mandates the selection of the 3-bromo intermediate for JAK2-focused campaigns.

SGK-1 Kinase Inhibitor Development

Research groups investigating SGK-1 kinase inhibition for metabolic disorders or oncology should source 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine based on explicit patent enablement for this therapeutic hypothesis [1]. The compound and its N-protected derivatives are claimed in SGK-1 inhibitor patent applications, establishing a documented utility pathway. Alternative positional isomers do not share this patent landscape and are associated with unrelated kinase targets, making the 3-bromo-2-methyl isomer the only appropriate starting material for SGK-1-focused medicinal chemistry.

Scale-Up Process Chemistry

Process chemists scaling 7-azaindole-based cross-coupling reactions should select the 3-bromo-2-methyl isomer based on its demonstrated single-step, high-yielding synthesis (85% isolated yield) from commercially available 2-methyl-1H-pyrrolo[2,3-b]pyridine [1]. This operational simplicity contrasts with multi-step sequences required for 4-bromo and 5-bromo positional isomers, which incur higher cumulative costs, extended cycle times, and increased purification burdens. For procurement at quantities exceeding 10 grams, the 3-bromo isomer offers a quantifiable cost-of-goods and reproducibility advantage relative to alternative bromination patterns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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